Cas no 1639856-62-4 ((2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

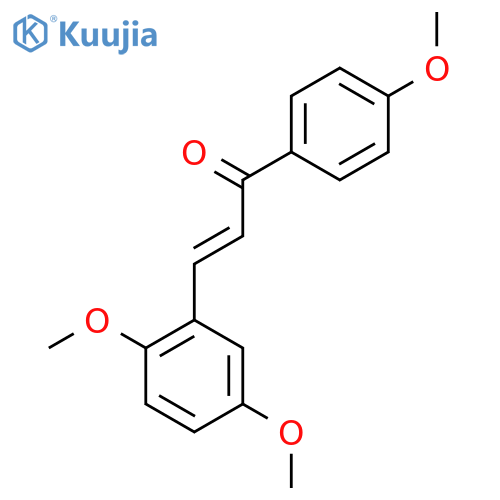

1639856-62-4 structure

商品名:(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS番号:1639856-62-4

MF:C18H18O4

メガワット:298.333125591278

CID:4702773

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- (E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- STK856906

- ST50071167

- VU0492671-1

- (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

-

- インチ: 1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+

- InChIKey: SVNGLYGVFCJUPR-UXBLZVDNSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1/C=C/C(C1C=CC(=CC=1)OC)=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 371

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 44.8

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193948-2g |

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 98% | 2g |

¥3624 | 2023-04-15 | |

| Life Chemicals | F3139-1016-10mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-4mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-1mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-15mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-20μmol |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-2mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-25mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3139-1016-30mg |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| A2B Chem LLC | AJ25177-10g |

(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

1639856-62-4 | 95+% | 10g |

$1337.00 | 2024-04-20 |

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1639856-62-4 ((2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬